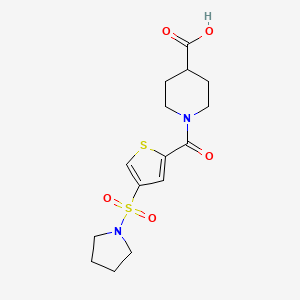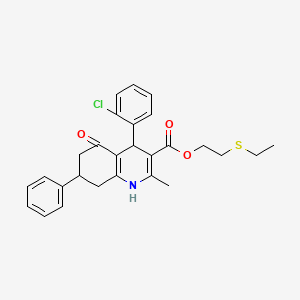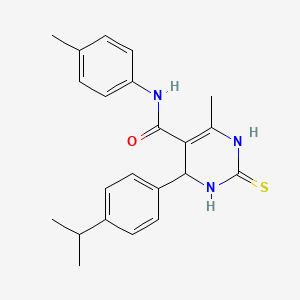
1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a combination of pyrrolidine, thiophene, and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the thiophene ring, followed by the introduction of the sulfonyl group. The pyrrolidine and piperidine rings are then constructed and attached to the thiophene core through a series of coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Thiophene derivatives: Widely used in organic electronics and pharmaceuticals.
Piperidine derivatives: Commonly found in many natural products and synthetic drugs.
Uniqueness
1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.
属性
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c18-14(16-7-3-11(4-8-16)15(19)20)13-9-12(10-23-13)24(21,22)17-5-1-2-6-17/h9-11H,1-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOSAJMKIHUDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B4955135.png)
![1-(3-methylbenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4955147.png)
![N-allyl-N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4955152.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4955165.png)


![4-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4955186.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)
![4-[(4-Chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4955222.png)
![Cycloheptyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4955223.png)
![N-(4-fluorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4955225.png)
![Ethyl 3-oxo-4-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]butanoate](/img/structure/B4955229.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)
